molecular formula C12H17ClN2O3S B1525246 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide CAS No. 1220019-16-8

3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

Cat. No.: B1525246
CAS No.: 1220019-16-8
M. Wt: 304.79 g/mol
InChI Key: HFPFXHCCYQDNPF-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 4, an amino group at position 3, and a tetrahydro-2H-pyran-4-ylmethyl moiety attached to the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to the structural versatility of benzenesulfonamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

IUPAC Name

3-amino-4-chloro-N-(oxan-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c13-11-2-1-10(7-12(11)14)19(16,17)15-8-9-3-5-18-6-4-9/h1-2,7,9,15H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFXHCCYQDNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151965
Record name 3-Amino-4-chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-16-8
Record name 3-Amino-4-chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide typically proceeds via:

  • Step 1: Preparation of a nitro-substituted intermediate, 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, by nucleophilic aromatic substitution of 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine.
  • Step 2: Subsequent reduction of the nitro group to the corresponding amino group to yield the target compound.

This two-step approach is favored due to the stability and reactivity of the nitro intermediate, allowing for efficient conversion and purification.

Detailed Preparation of the Nitro Intermediate

Reaction Scheme:

  • Reactants:
    • 4-chloro-3-nitrobenzenesulfonamide
    • (Tetrahydro-2H-pyran-4-yl)methanamine
    • Base (e.g., triethylamine)
    • Solvent (e.g., tetrahydrofuran, alcohols, nitriles)

Procedure:

  • The reaction involves mixing 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of an organic base such as triethylamine.
  • The solvent system can include alcohols, nitriles, esters, chloro solvents, ketones, ethers, or mixtures thereof.
  • The mixture is stirred at room temperature for several hours (e.g., 5 hours).
  • After completion, the solvent is removed, and the crude product is purified, often by recrystallization or solvent washing.

Reaction Conditions and Yields:

Parameter Details
Base Triethylamine (organic base preferred)
Solvent Tetrahydrofuran (THF), methanol, or other solvents
Temperature Room temperature (~25°C)
Reaction Time Approximately 5 hours
Yield Up to 97% (reported in literature)

This method provides the nitro intermediate in high purity and yield, suitable for further reduction.

Reduction of Nitro Intermediate to Target Amino Compound

The conversion of the nitro group to an amino group is typically carried out via catalytic hydrogenation or chemical reduction methods:

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Chemical Reduction: Using reducing agents like iron powder with acid, tin chloride, or sodium dithionite.

The choice of reduction method depends on scale, equipment availability, and desired purity.

Alternative Synthetic Routes and Process Optimization

  • Base and Solvent Selection: Organic bases such as triethylamine are preferred for their efficiency and ease of removal. Solvent choice affects reaction rate and product solubility; alcohols and ethers are common.
  • Temperature Control: Reactions are generally performed at ambient temperature to avoid decomposition or side reactions.
  • Catalyst Use: For palladium-catalyzed steps (in related biphenyl synthesis), tetrakis(triphenylphosphine)palladium is preferred over palladium acetate due to cost and reaction efficiency.

Summary Table of Preparation Parameters

Step Reactants/Conditions Solvent(s) Base Temperature Time Yield (%) Notes
Nucleophilic substitution 4-chloro-3-nitrobenzenesulfonamide + (tetrahydro-2H-pyran-4-yl)methanamine + triethylamine THF, methanol, or mixed solvents Triethylamine ~25°C (room temp) ~5 hours Up to 97 High purity nitro intermediate
Reduction of nitro group Nitro intermediate + Pd/C or chemical reducing agent Suitable solvent (e.g., ethanol) N/A Ambient to mild heat Variable High Converts nitro to amino group

Research Findings and Industrial Relevance

  • The described synthetic route is widely used in pharmaceutical intermediate production, particularly for compounds related to kinase inhibitors.
  • The high yield and mild reaction conditions make the process suitable for scale-up.
  • The use of triethylamine and THF or methanol as solvents balances reactivity and environmental considerations.
  • The nitro intermediate is a key compound for further derivatization and is stable for storage and handling.

Chemical Reactions Analysis

Reduction Reactions

The aromatic nitro group (–NO₂) in related precursors serves as a key reactive site. For example, 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide (a structural analog) undergoes catalytic hydrogenation to yield the corresponding amine:

Reaction Conditions Product Yield
Nitro to amine reductionH₂ (1 atm), Pd/C catalyst, MeOH3-Amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide >95%

This reduction is critical for generating intermediates used in pharmaceuticals like Venetoclax, a BCL-2 inhibitor for leukemia treatment .

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂NH–) and chloro substituent (–Cl) participate in nucleophilic substitutions. For instance:

Chloro Displacement

The 4-chloro group in the compound reacts with amines under basic conditions:

Reaction Reagents/Conditions Product Application
Amine substitutionK₂CO₃, DMF, 80°C, 12 hN-substituted sulfonamide derivatives BTK/PI3K inhibitor synthesis

This reaction is pivotal for introducing pharmacophores into kinase inhibitors.

Sulfonamide Functionalization

The sulfonamide nitrogen can undergo alkylation or acylation:

Reaction Reagents Product Notes
AlkylationR-X, NaH, THFN-alkylated sulfonamideEnhances lipophilicity
AcylationAcCl, pyridineN-acetyl sulfonamideStabilizes metabolic degradation

Stability and Degradation

The compound exhibits sensitivity to:

  • Hydrolysis : Degrades in acidic/basic aqueous conditions, releasing sulfonic acid derivatives.

  • Oxidation : The amino group oxidizes to nitroso (–NO) under strong oxidizing agents (e.g., HNO₃).

Condition Degradation Pathway Outcome
pH < 3 or pH > 10Sulfonamide hydrolysis4-Chlorobenzenesulfonic acid + amine
H₂O₂, RTAmino group oxidationNitroso intermediate

Synthetic Routes

The compound is synthesized via sequential functionalization:

  • Sulfonamide Formation :

    • React 4-chloro-3-nitrobenzenesulfonyl chloride with (tetrahydro-2H-pyran-4-yl)methylamine in THF .

    • Yield : 97% .

  • Nitro Reduction :

    • Catalytic hydrogenation converts nitro to amino .

  • Chlorination :

    • Introduce chloro via electrophilic substitution (e.g., Cl₂, FeCl₃) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is C18H23ClN3O3SC_{18}H_{23}ClN_{3}O_{3}S, with a molecular weight of 361.5 g/mol. Its structure features an amino group, a chloro substituent, and a benzenesulfonamide moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism suggests potential for developing new antibiotics based on this compound's structure .

2.2 Anticancer Properties

Another significant application is in cancer therapeutics. Compounds containing the sulfonamide group have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications present in this compound may enhance its efficacy against specific cancer types through selective targeting of cancer cell pathways .

Synthesis and Derivatives

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step procedures that include the formation of the tetrahydropyran ring followed by amination reactions. These synthetic routes are crucial for producing analogs that may exhibit improved biological activities or reduced toxicity profiles.

3.2 Case Studies on Derivatives

Several derivatives of this compound have been synthesized to explore their biological activities:

Derivative Biological Activity Reference
3-Nitro derivativeEnhanced anticancer activity
N-Methyl derivativeImproved solubility and bioavailability

These studies indicate that minor modifications can significantly impact the compound's pharmacological properties.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights several potential avenues for future exploration:

  • Optimization of Antimicrobial Activity : Further studies can focus on optimizing the antimicrobial properties through structural modifications to enhance efficacy against resistant strains.
  • Investigation of Mechanisms : Understanding the precise mechanisms by which this compound exerts its effects on cancer cells could lead to more targeted therapies with fewer side effects.
  • Formulation Development : Research into various drug formulation techniques could improve the delivery and stability of this compound in therapeutic applications.

Mechanism of Action

The mechanism by which 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with specific receptors, leading to downstream signaling events.

  • Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • The chloro and amino groups at positions 3/4 are critical for electronic modulation, influencing solubility and receptor binding .

Physicochemical Properties

Melting Points and Solubility

  • Compound 11 (): Melting point = 177–180°C; methylthio and imidazole substituents increase crystallinity .
  • 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide (): Higher water solubility due to the hydroxyl group, contrasting with the tetrahydro-2H-pyran-4-ylmethyl analog’s lipophilicity .

HIV Integrase Inhibition

  • Nitro-substituted analogs (e.g., 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide) show enhanced HIV-IN inhibition (96.7% inhibitory rate) due to electron-withdrawing nitro groups increasing sulfonamide acidity, promoting metal chelation in enzyme active sites .
  • Amino-substituted analogs (e.g., 3-amino-4-chloro derivatives) may exhibit lower HIV-IN activity unless paired with auxiliary electron-withdrawing groups .

Antimicrobial Activity

  • Pyrazole- and thiazole-containing benzenesulfonamides () demonstrate broad-spectrum antimicrobial activity, suggesting that heterocyclic modifications to the sulfonamide nitrogen enhance target engagement .

Biological Activity

3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide, with CAS number 849350-81-8, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S with a molecular weight of 361.5 g/mol. Its structure includes a benzenesulfonamide moiety, which is commonly associated with various biological activities.

PropertyValue
CAS Number849350-81-8
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight361.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of sulfonamide compounds, including this compound, is primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), which plays a critical role in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of gram-positive and gram-negative bacteria.

Pharmacological Effects

Research indicates that derivatives of benzenesulfonamides can exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX).

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced their antibacterial potency.
  • Cardiovascular Effects : In an isolated rat heart model, experiments demonstrated that compounds similar to this compound could influence coronary resistance and perfusion pressure, suggesting potential cardiovascular implications.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
CardiovascularAltered perfusion pressure

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Theoretical studies using computational tools have suggested favorable pharmacokinetic profiles for certain derivatives.

Table 3: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionExtensive
MetabolismHepatic
ExcretionRenal

Q & A

Basic: What are the key synthetic strategies for 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including sulfonylation of a substituted benzene ring followed by nucleophilic substitution to introduce the tetrahydro-2H-pyran-4-ylmethyl group. For example, analogous sulfonamide syntheses use sulfonyl chloride intermediates reacted with amines under basic conditions (e.g., DMF with K₂CO₃) . Purification often employs column chromatography and recrystallization, with final product validation via HPLC (≥95% purity) and NMR spectroscopy .

Basic: How is the three-dimensional conformation of this compound elucidated experimentally?

X-ray crystallography is the gold standard for resolving 3D structures. For sulfonamide derivatives, co-crystallization with stabilizing agents (e.g., methanol/water mixtures) is common. Computational tools like density functional theory (DFT) can complement experimental data by predicting bond angles and torsional strain . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY) further confirms substituent positions and hydrogen-bonding interactions .

Advanced: What reaction mechanisms govern the substitution of the chlorine atom in this compound, and how are competing pathways minimized?

The chlorine at position 4 undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Mechanistic studies using kinetic isotope effects or deuterated solvents can distinguish between SNAr (concerted) and radical pathways. For example, substituent electron-withdrawing effects (e.g., -SO₂NH-) activate the ring for NAS, while steric hindrance from the tetrahydro-2H-pyran group may slow competing side reactions . Optimizing solvent polarity (e.g., DMSO vs. THF) and temperature (60–100°C) improves selectivity .

Advanced: How can computational modeling predict the biological activity of this sulfonamide derivative?

Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with target binding. For instance, the tetrahydro-2H-pyran moiety enhances solubility, while the sulfonamide group may inhibit carbonic anhydrase. Molecular docking against protein databases (e.g., PDB) identifies potential binding pockets, validated via in vitro enzyme assays .

Advanced: How should researchers address conflicting data in synthetic yield or bioactivity across studies?

Discrepancies may arise from reaction condition variability (e.g., trace moisture affecting NAS) or impurities in starting materials. Systematic DOE (design of experiments) approaches isolate critical factors (e.g., catalyst loading, solvent purity). Bioactivity contradictions require standardized assays (e.g., fixed IC50 protocols) and orthogonal validation (e.g., SPR vs. fluorescence-based binding) .

Advanced: What strategies are used to synthesize derivatives with modified substituents for SAR studies?

Directed modifications include:

  • Amino group : Acylation or alkylation to alter hydrophobicity.
  • Chlorine replacement : Bromine or fluorine substitution via halogen exchange.
  • Pyran ring : Oxidation to introduce ketones or epoxides.
    Reaction progress is monitored by TLC/LC-MS, with intermediates characterized via IR and HRMS .

Basic: How does the compound’s stability under acidic/basic conditions impact storage and experimental design?

Hydrolysis of the sulfonamide group occurs in strong acids (pH <2) or bases (pH >10), generating benzenesulfonic acid and amine byproducts. Stability studies (e.g., 24-hour exposure at 25°C) guide storage in neutral buffers at 4°C. LC-MS tracks degradation products, with protective inert atmospheres (N₂) recommended for long-term storage .

Advanced: What analytical methods are most effective for quantifying trace impurities in synthesized batches?

High-resolution LC-MS (ESI+/−) identifies impurities at ppm levels, while GC-MS detects volatile byproducts. For quantification, calibration curves using spiked standards (e.g., 0.1–10 μg/mL) are essential. Orthogonal methods like ¹⁹F NMR (if fluorine-containing impurities exist) enhance accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

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